BenchChemオンラインストアへようこそ!

Methoxy Fenoterol-d6

LC-MS/MS quantification Stable isotope dilution mass spectrometry Bioanalytical method validation

Methoxy Fenoterol-d6 (CAS 1346599-77-6) is a stable isotopologue of Methoxy Fenoterol, the 4-methoxy-substituted derivative of the β2-adrenergic receptor (β2-AR) agonist fenoterol. The molecule incorporates six deuterium atoms at the α′-methyl (CD3) and benzylic (CD2) positions, yielding a molecular formula of C18H17D6NO4 and a molecular weight of 323.42 g/mol—exactly 6.04 Da higher than the unlabeled Methoxy Fenoterol (C18H23NO4, MW 317.38).

Molecular Formula C18H23NO4
Molecular Weight 323.4 g/mol
Cat. No. B12422312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy Fenoterol-d6
Molecular FormulaC18H23NO4
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O
InChIInChI=1S/C18H23NO4/c1-12(7-13-3-5-17(23-2)6-4-13)19-11-18(22)14-8-15(20)10-16(21)9-14/h3-6,8-10,12,18-22H,7,11H2,1-2H3/i1D3,7D2,12D
InChIKeyWHAUNCTVVNUUIP-RIUPCNMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy Fenoterol-d6: Deuterated β2-Adrenergic Receptor Agonist Reference Standard for LC-MS/MS Quantification


Methoxy Fenoterol-d6 (CAS 1346599-77-6) is a stable isotopologue of Methoxy Fenoterol, the 4-methoxy-substituted derivative of the β2-adrenergic receptor (β2-AR) agonist fenoterol . The molecule incorporates six deuterium atoms at the α′-methyl (CD3) and benzylic (CD2) positions, yielding a molecular formula of C18H17D6NO4 and a molecular weight of 323.42 g/mol—exactly 6.04 Da higher than the unlabeled Methoxy Fenoterol (C18H23NO4, MW 317.38) [1]. This mass shift, combined with near-identical chemical properties to the unlabeled analyte, establishes Methoxy Fenoterol-d6 as a fit-for-purpose stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Methoxy Fenoterol in pharmacokinetic, metabolic, and residue monitoring studies .

Why Fenoterol-d6 or Unlabeled Structural Analogs Cannot Substitute for Methoxy Fenoterol-d6 in Quantitative Assays


Stable isotopically labeled internal standards are not generically interchangeable: the fidelity of matrix effect correction in LC-MS/MS depends on near-identical chromatographic retention and ionization behavior between the internal standard and the target analyte [1]. Methoxy Fenoterol differs from fenoterol by a single 4-methoxy-for-4-hydroxy substitution, yet this modification produces a >3-fold increase in oral exposure and a >3-fold reduction in systemic clearance in rats, demonstrating that even minor structural changes have large pharmacokinetic consequences [2]. Using Fenoterol-d6 (which lacks the 4-methoxy group) as a surrogate internal standard for Methoxy Fenoterol would introduce differential extraction recovery, chromatographic retention, and electrospray ionization efficiency—well-documented failure modes of non-analogous internal standards that produce inaccurate calibration curves and unreliable quantitative data [1].

Quantitative Differentiation Evidence: Methoxy Fenoterol-d6 Versus Closest Analogs and In-Class Alternatives


Mass Spectrometric Discrimination: +6 Da Isotopic Shift Enables Reliable Analyte–Internal Standard Deconvolution

Methoxy Fenoterol-d6 carries six deuterium atoms distributed across the α′-methyl and benzylic positions, producing a molecular ion [M+H]+ at m/z 324.4, compared to m/z 318.4 for unlabeled Methoxy Fenoterol . This +6 Da mass increment exceeds the consensus minimum of +3 Da recommended for stable isotope-labeled internal standards to avoid isotopic cross-contribution between the analyte and IS detection channels in selected reaction monitoring (SRM) [1]. The six-deuterium labeling pattern specifically avoids placement at exchangeable positions (e.g., hydroxyl or amine protons), minimizing deuterium-hydrogen back-exchange that can erode the effective mass shift under aqueous or protic solvent conditions .

LC-MS/MS quantification Stable isotope dilution mass spectrometry Bioanalytical method validation

Pharmacokinetic Superiority of the Parent Compound: (R,R)-Methoxyfenoterol Exhibits 3-Fold Higher Oral Exposure and 3-Fold Lower Clearance Than (R,R)-Fenoterol

In a direct comparative rat study, (R,R)-Methoxyfenoterol (the unlabeled parent of Methoxy Fenoterol-d6) demonstrated substantially improved pharmacokinetic parameters relative to (R,R)-Fenoterol following intravenous and oral administration [1]. After oral dosing, the net exposure (AUC) of (R,R)-Methoxyfenoterol was 7.2 min×nmol/mL versus 2.3 min×nmol/mL for (R,R)-Fenoterol—a 3.1-fold increase. Following intravenous administration, (R,R)-Methoxyfenoterol showed significantly reduced clearance (48 vs. 146 mL/min/kg; 3.0-fold reduction), a longer terminal half-life (152.9 vs. 108.9 min; +44 min), and a larger AUC (300 vs. 119 min×nmol/mL; 2.5-fold increase) [1]. The metabolic pathway was primarily glucuronidation, with only 3.6% of the intravenous dose recovered in urine as fenoterol plus fenoterol-glucuronide, indicating minimal O-demethylation back to fenoterol [1].

Pharmacokinetics Methoxyfenoterol β2-AR agonist metabolism

Binding Affinity Profiling: [3H]-(R,R')-Methoxyfenoterol Preferentially Labels the Agonist-Stabilized β2-AR Conformation for Superior Functional Correlation

When [3H]-(R,R')-methoxyfenoterol was developed as a radioligand, it was found to bind with high affinity to an agonist-preferring conformation of the β2-AR that represents approximately 25% of the total receptor population detected by the antagonist probe [3H]-CGP-12177 [1]. Critically, Ki values derived from [3H]-(R,R')-methoxyfenoterol displacement assays showed superior correlation with cAMP accumulation EC50 values (functional response) compared to Ki values from [3H]-CGP-12177 displacement, indicating that the methoxyfenoterol probe selectively captures the pharmacologically relevant agonist conformation [1]. Furthermore, the thermodynamics of fenoterol isomer binding to this agonist conformation were purely entropy-driven, contrasting with the mixed enthalpy-entropy signature observed when binding was measured against [3H]-CGP-12177 [1].

β2-adrenergic receptor Radioligand binding GPCR conformational states

Structural Specificity for Analyte Matching: 4-Methoxy Substituent Distinguishes Methoxy Fenoterol-d6 from Fenoterol-d6 and Ensures Co-Elution

Methoxy Fenoterol-d6 retains the 4-methoxy substituent (para-OCH3) on the N-alkyl phenyl ring, which is the defining structural feature of Methoxy Fenoterol that distinguishes it from fenoterol (para-OH) . This structural identity ensures that the deuterated standard co-elutes with the unlabeled analyte under reversed-phase LC conditions, a prerequisite for effective correction of matrix-induced ion suppression or enhancement [1]. In contrast, Fenoterol-d6 (or Fenoterol-d6 hydrobromide, CAS 1286129-04-1) carries a 4-hydroxy group, making it the matched internal standard for fenoterol but not for methoxyfenoterol . The 4-methoxy substitution increases the compound's lipophilicity (estimated ΔlogP ≈ +0.9 versus fenoterol) and alters its chromatographic retention, such that Fenoterol-d6 would elute earlier and experience a different matrix effect profile than Methoxy Fenoterol [1].

Stable isotope internal standard selection Chromatographic co-elution Matrix effect correction

Commercial Availability from Multiple Independent Suppliers Ensures Continuity of Supply and Competitive Procurement

Methoxy Fenoterol-d6 is stocked by at least three independent commercial suppliers—BOC Sciences (Catalog BLP-004703, ≥95% purity, beige solid), Pharmaffiliates (PA STI 059390, 2–8°C storage), and Toronto Research Chemicals (TRC M262672, $190/1mg)—as well as being listed by Alfa Chemistry and ChemicalBook-affiliated vendors [1][2]. This multi-vendor availability contrasts with the more limited supplier base for several other deuterated fenoterol analogs and provides procurement flexibility for laboratories requiring competitive pricing or expedited delivery. TRC pricing at $190/1mg and $1,487/10mg establishes a transparent cost benchmark for budget planning [2].

Procurement Reference standard sourcing Supply chain reliability

High-Value Application Scenarios for Methoxy Fenoterol-d6 in Research and Industrial Settings


Preclinical Pharmacokinetic and Drug Metabolism Studies of Methoxy Fenoterol

Methoxy Fenoterol-d6 is the optimal SIL-IS for quantifying (R,R)-Methoxyfenoterol in plasma, tissue, and urine specimens from rodent and large-animal pharmacokinetic studies. Given the parent compound's 3.1-fold higher oral exposure and 3.0-fold lower clearance compared to fenoterol [1], accurate, matrix-effect-corrected concentration data—achievable only with a structurally matched deuterated internal standard—are essential for deriving meaningful PK parameters and advancing the compound toward clinical development [2].

LC-MS/MS Bioanalytical Method Development, Validation, and Cross-Study Normalization

Contract research organizations (CROs) and pharmaceutical bioanalytical laboratories developing quantitative LC-MS/MS methods for Methoxy Fenoterol can incorporate the deuterated standard to satisfy FDA and EMA method validation requirements for accuracy (±15%), precision (≤15% CV), and matrix effect assessment. The +6 Da mass shift provides robust channel separation, while the structural identity ensures co-elution and equivalent ionization efficiency, reducing method failure rates during cross-validation between laboratories or analytical platforms [2][3].

β2-Adrenoceptor Structural and Pharmacological Research Using the Methoxyfenoterol Chemotype

Academic and industrial laboratories investigating ligand-specific β2-AR conformational states can use unlabeled Methoxy Fenoterol-d6 as a cold competitor in radioligand displacement assays employing [3H]-(R,R')-methoxyfenoterol as the probe. The deuterated compound is chemically identical to the unlabeled ligand, enabling verification of binding specificity and serving as a precursor for the synthesis of tritiated radioligand with verified isotopic enrichment >99% [4].

Quality Control Reference Standard for Methoxy Fenoterol API and Formulated Product Testing

Pharmaceutical development programs advancing Methoxy Fenoterol as a drug candidate for respiratory, cardiac, or oncologic indications can deploy Methoxy Fenoterol-d6 as a reference standard for assay development, dissolution testing, and stability-indicating method validation. The defined chemical purity (≥95%) and documented isotopic composition support regulatory filing traceability under ICH Q2(R1) and Q7 GMP frameworks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxy Fenoterol-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.